ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]ACETATE
Overview
Description
ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]ACETATE is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]ACETATE typically involves the esterification of ethyl acetate with 3-toluidinocarbonyl chloride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Hydrolysis: Ethyl acetate and 3-toluidinocarbonyl chloride.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]ACETATE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of perfumes and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Ethyl benzoate: An ester with a floral odor, used in perfumes and as a solvent.
Uniqueness
ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]ACETATE is unique due to the presence of the toluidinocarbonylamino group, which imparts specific chemical and biological properties. This makes it distinct from simpler esters like ethyl acetate and methyl butyrate, which lack this functional group and therefore have different reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[(3-methylphenyl)carbamoylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-11(15)8-13-12(16)14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H2,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDEBFTEOQVMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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